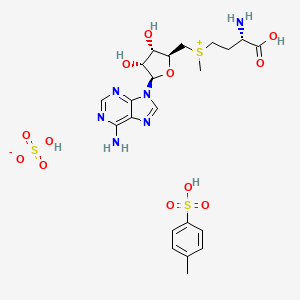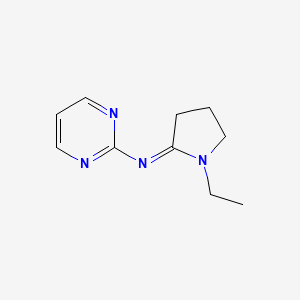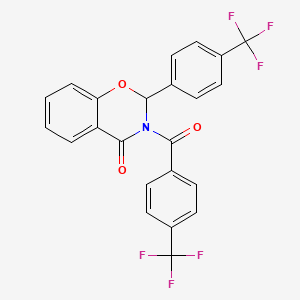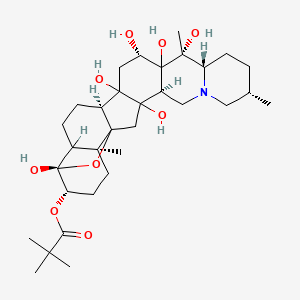
Veracevine, 3-pivaloyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Veracevine, 3-pivaloyl- is a synthetic derivative of veracevine, a naturally occurring ceveratrum alkaloid. This compound is known for its unique structural properties and potential applications in various scientific fields. The addition of a pivaloyl group to veracevine enhances its chemical stability and modifies its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Veracevine, 3-pivaloyl- typically involves the esterification of veracevine with pivaloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is cooled in an ice bath, and pivaloyl chloride is added dropwise to control the reaction rate. After the addition is complete, the mixture is stirred at room temperature for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of Veracevine, 3-pivaloyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques.
化学反应分析
Types of Reactions
Veracevine, 3-pivaloyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The pivaloyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Acyl chlorides and anhydrides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized veracevine derivatives, while reduction can produce reduced forms of the compound.
科学研究应用
Veracevine, 3-pivaloyl- has several scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and acylation reactions.
Biology: The compound is studied for its potential effects on cellular processes and its interactions with biological membranes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain neurological disorders.
Industry: Veracevine, 3-pivaloyl- is used in the development of new materials and as a precursor in the synthesis of other bioactive compounds
作用机制
The mechanism of action of Veracevine, 3-pivaloyl- involves its interaction with specific molecular targets, such as ion channels and receptors. The pivaloyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can modulate the activity of ion channels, leading to changes in cellular excitability and neurotransmitter release .
相似化合物的比较
Similar Compounds
Veracevine: The parent compound, which lacks the pivaloyl group.
Veratridine: Another ceveratrum alkaloid with similar biological activity.
Cevadine: A related alkaloid with potent biological effects.
Uniqueness
Veracevine, 3-pivaloyl- is unique due to the presence of the pivaloyl group, which enhances its chemical stability and modifies its biological activity. This modification allows for more targeted research and potential therapeutic applications compared to its parent compound and other related alkaloids .
属性
CAS 编号 |
136060-42-9 |
|---|---|
分子式 |
C32H51NO9 |
分子量 |
593.7 g/mol |
IUPAC 名称 |
[(2S,6S,9S,10R,12S,15S,19S,22S,23S)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C32H51NO9/c1-17-7-10-21-27(6,36)31(39)20(15-33(21)14-17)29(38)16-30-19(28(29,37)13-22(31)34)9-8-18-26(30,5)12-11-23(32(18,40)42-30)41-24(35)25(2,3)4/h17-23,34,36-40H,7-16H2,1-6H3/t17-,18?,19-,20-,21-,22-,23-,26-,27+,28?,29?,30?,31?,32-/m0/s1 |
InChI 键 |
YXZYSSJOMYQXCB-UKSMDRKXSA-N |
手性 SMILES |
C[C@H]1CC[C@H]2[C@@](C3([C@H](CC4([C@@H]5CCC6[C@]7(C5(CC4([C@@H]3CN2C1)O)O[C@@]6([C@H](CC7)OC(=O)C(C)(C)C)O)C)O)O)O)(C)O |
规范 SMILES |
CC1CCC2C(C3(C(CC4(C5CCC6C7(C5(CC4(C3CN2C1)O)OC6(C(CC7)OC(=O)C(C)(C)C)O)C)O)O)O)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



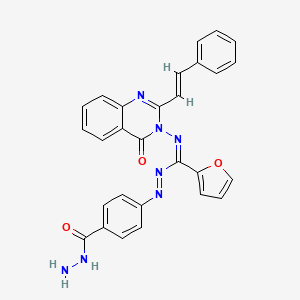
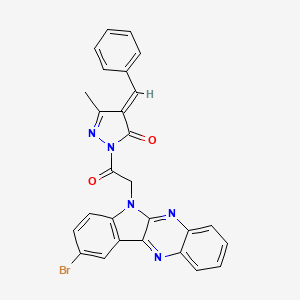
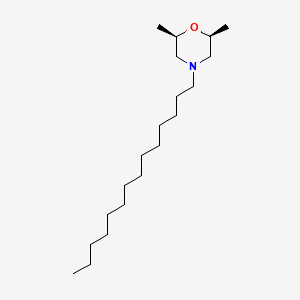
![4-[2-[2-(4-methoxyphenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride](/img/structure/B12710741.png)

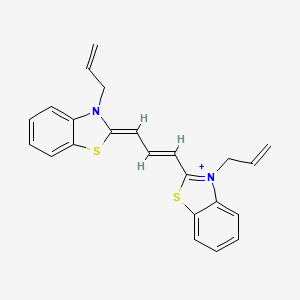
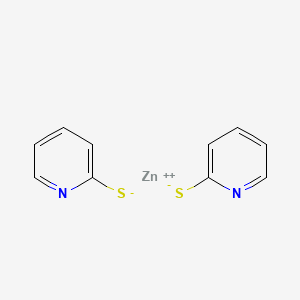
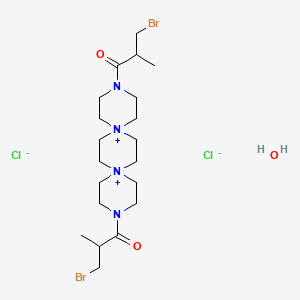
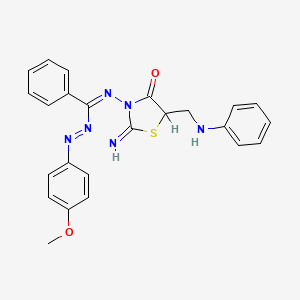
![1,1,5,5,5-Hexamethyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B12710777.png)
